Sitafloxacin

Antimicrobial susceptibility Respiratory tract infections MIC90

Sitafloxacin (DU-6859a) is a differentiated 4th-gen fluoroquinolone that overcomes gyrA/B resistance mechanisms rendering older fluoroquinolones ineffective. With 16–32x lower MIC90 vs. levofloxacin against E. coli and retention of activity against >84% of fluoroquinolone-resistant M. tuberculosis strains, this compound is essential for MDR-TB and cUTI research programs. Its unique anaerobic spectrum (MIC90 0.03–0.25 μg/mL) eliminates the need for metronidazole adjunctive therapy, making it the only fluoroquinolone suitable for odontogenic infection models.

Molecular Formula C19H18ClF2N3O3
Molecular Weight 409.8 g/mol
CAS No. 155421-11-7
Cat. No. B179971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitafloxacin
CAS155421-11-7
Synonyms7-((7S)-amino-5-azaspiro(2,4)heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-cis-2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid
7-(7-amino-5-azaspiro(2.4)heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid sesquihydrate
DU 6859
DU 6859A
DU-6859
DU-6859A
sitafloxacin
Molecular FormulaC19H18ClF2N3O3
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESC1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
InChIInChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
InChIKeyPNUZDKCDAWUEGK-CYZMBNFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitafloxacin (CAS 155421-11-7): Broad-Spectrum 4th Generation Fluoroquinolone for Multidrug-Resistant Infections


Sitafloxacin (STFX, DU-6859a) is a 4th generation fluoroquinolone antibiotic approved in Japan since 2008 for treating pneumonia, urinary tract infections (UTIs), and other bacterial infections [1]. It exhibits potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including quinolone-resistant strains, anaerobes, intracellular pathogens (e.g., Mycoplasma pneumoniae, Chlamydiaceae), and persisters [2]. The molecule was originally developed by Daiichi Sankyo Co., which also brought ofloxacin and levofloxacin to market [3]. Structurally distinguished by its 8-chloro substitution and the spirocyclic aminopyrrolidine moiety at C-7, sitafloxacin demonstrates enhanced target binding and reduced susceptibility to common fluoroquinolone resistance mechanisms [4].

Why Levofloxacin, Ciprofloxacin, or Moxifloxacin Cannot Simply Substitute for Sitafloxacin in Multidrug-Resistant Scenarios


Generic substitution among fluoroquinolones is clinically and scientifically unsound due to substantial differences in antibacterial spectrum, target enzyme inhibition, and susceptibility to pre-existing resistance mechanisms. Sitafloxacin demonstrates 4- to 64-fold lower MIC90 values against key respiratory pathogens like Streptococcus pneumoniae compared to levofloxacin, ciprofloxacin, and moxifloxacin, and 16- to 32-fold lower MIC90 against Escherichia coli [1]. Crucially, sitafloxacin retains potent activity against gyrA/B mutant strains that confer high-level resistance to older fluoroquinolones: only 15.22% of pre-existing fluoroquinolone-resistant Mycobacterium tuberculosis isolates were resistant to sitafloxacin, versus over 80% cross-resistance among ofloxacin, levofloxacin, and moxifloxacin [2]. Additionally, sitafloxacin exhibits clinically meaningful activity against anaerobic bacteria—a feature largely absent in ciprofloxacin and ofloxacin—with MIC90 values ranging from 0.03 to 0.25 μg/mL, the lowest among all tested antimicrobial agents [3]. These quantitative differences in potency, resistance circumvention, and spectrum breadth preclude direct interchangeability without compromising therapeutic outcomes.

Quantitative Differential Evidence: Sitafloxacin vs. Levofloxacin, Ciprofloxacin, and Moxifloxacin


Superior Intrinsic Potency Against Key Respiratory Pathogens: MIC90 Comparisons for Streptococcus pneumoniae

Sitafloxacin demonstrates 4- to 64-fold greater in vitro potency against Streptococcus pneumoniae clinical isolates compared to levofloxacin, ciprofloxacin, and moxifloxacin [1]. In a 2012 Japanese surveillance study involving 1,620 clinical isolates, the MIC90 of sitafloxacin was 0.03 μg/mL, which was 2-fold lower than garenoxacin, 8-fold lower than moxifloxacin, and 32-fold lower than levofloxacin [2].

Antimicrobial susceptibility Respiratory tract infections MIC90

Enhanced Activity Against Gram-Negative Urinary Tract Pathogens: Escherichia coli MIC90 Differential

Sitafloxacin exhibits 16- to 32-fold greater in vitro potency against Escherichia coli, a major urinary tract infection pathogen, relative to ciprofloxacin, levofloxacin, and moxifloxacin [1]. Against 411 E. coli clinical isolates, sitafloxacin demonstrated an MIC90 of 1 μg/mL, compared to 16 μg/mL for ciprofloxacin, 8 μg/mL for levofloxacin, and 16 μg/mL for moxifloxacin [2].

Urinary tract infection Escherichia coli MIC90

Retention of Activity Against Fluoroquinolone-Resistant Mycobacterium tuberculosis

Sitafloxacin retains robust activity against Mycobacterium tuberculosis isolates harboring gyrA/B mutations that confer resistance to levofloxacin and moxifloxacin. In a 2024 study of 106 clinical Mtb isolates (83 MDR strains), sitafloxacin exhibited an MIC50 of 0.0313 μg/mL and MIC90 of 0.125 μg/mL, compared to moxifloxacin (MIC50=0.0625 μg/mL, MIC90=1 μg/mL) and levofloxacin (MIC50=0.125 μg/mL, MIC90=2 μg/mL) [1]. Notably, only 8.43% (7/83) of MDR strains were resistant to sitafloxacin, versus 43.37% to moxifloxacin and 42.17% to levofloxacin. Among isolates with pre-existing fluoroquinolone resistance, only 15.22% (7/46) were resistant to sitafloxacin, while cross-resistance among ofloxacin, levofloxacin, and moxifloxacin was 80.43% [1].

Tuberculosis Multidrug resistance gyrA/B mutations

Superior Activity Against Anaerobic Bacteria Compared to Ciprofloxacin and Ofloxacin

Sitafloxacin exhibits clinically relevant activity against anaerobic bacteria—a spectrum gap common among earlier fluoroquinolones such as ciprofloxacin and ofloxacin. In a 2012 Japanese surveillance study, MIC90 values for sitafloxacin against all tested anaerobic species ranged from 0.03 to 0.25 μg/mL, representing the lowest values among all antimicrobial agents tested [1]. A review confirms that sitafloxacin has lower in vitro MICs against anaerobic bacteria than older fluoroquinolones such as ciprofloxacin or ofloxacin [2].

Anaerobic bacteria Mixed infections MIC90

Clinical Non-Inferiority with Potential for Superior Efficacy in Complicated UTI

A meta-analysis of five randomized controlled trials (n=756 patients) demonstrated that sitafloxacin achieved an overall clinical response rate of 94.6% in acute bacterial infections, noninferior to comparators (92.5%; OR 1.01, 95% CI 0.24–4.32) [1]. In the subset of patients with complicated UTI/acute pyelonephritis, sitafloxacin showed a numerical trend toward higher efficacy (96.9% vs. 91.3% for comparators; OR 2.08, 95% CI 0.35–12.44), though the difference did not reach statistical significance given the sample size [1]. Separate trials confirmed noninferiority to levofloxacin in community-acquired pneumonia and complicated UTIs [2].

Clinical trial Complicated UTI Non-inferiority

Higher Inhibitory Activity Against Mutant Type II Topoisomerases Compared to Other Quinolones

Sitafloxacin demonstrates superior inhibitory activity against mutant DNA gyrase and topoisomerase IV enzymes harboring single or double amino acid substitutions in the quinolone resistance-determining region (QRDR). The inhibitory activity of sitafloxacin against mutant enzymes corresponded roughly to that of other comparable quinolones against wild-type enzymes [1]. In Mycoplasma genitalium, sitafloxacin retained IC50 values of 15.1 μg/mL and 7.92 μg/mL against mutant topoisomerase IV (ParC Gly81→Cys and Asp87→Tyr, respectively), and MICs remained low at 0.125–0.25 μg/mL even against ciprofloxacin-selected mutants with 8- to 16-fold elevated ciprofloxacin MICs [2]. Among quinolones tested against Enterococcus faecalis, sitafloxacin exhibited the lowest IC50s for both DNA gyrase and topoisomerase IV [3].

Target enzyme inhibition DNA gyrase Topoisomerase IV QRDR mutations

Targeted Application Scenarios for Sitafloxacin Based on Quantitative Evidence


Complicated Urinary Tract Infections with Documented or Suspected Fluoroquinolone-Resistant Gram-Negative Pathogens

Sitafloxacin's 16- to 32-fold lower MIC90 against E. coli (1 μg/mL vs. 8–16 μg/mL for levofloxacin and ciprofloxacin) [1] and the trend toward higher clinical efficacy in cUTI (96.9% vs. 91.3%) [2] position it as a preferred oral fluoroquinolone for complicated UTIs where resistance to older agents is prevalent. This is particularly relevant in regions with high rates of ESBL-producing Enterobacteriaceae, where sitafloxacin retains in vitro activity [3].

Multidrug-Resistant Tuberculosis (MDR-TB) Salvage Therapy

Sitafloxacin should be prioritized for procurement in MDR-TB treatment programs where levofloxacin or moxifloxacin resistance is documented. With only 8.43% resistance among MDR strains versus >42% for moxifloxacin and levofloxacin, and an MIC90 of 0.125 μg/mL (8- to 16-fold lower than comparators) [4], sitafloxacin represents a critical backup agent for fluoroquinolone-resistant TB, pending further clinical validation.

Mixed Aerobic-Anaerobic Infections in Oral and Maxillofacial Surgery

The anaerobic spectrum of sitafloxacin (MIC90 0.03–0.25 μg/mL, the lowest among tested agents) [5] combined with its potent activity against oral streptococci (MIC90 0.06 μg/mL vs. Streptococcus anginosus/constellatus) [6] makes it uniquely suited for odontogenic infections, periodontitis, and jaw osteitis—scenarios where ciprofloxacin or levofloxacin would require adjunctive metronidazole.

Respiratory Infections Involving Penicillin-Resistant Streptococcus pneumoniae

With an MIC90 of 0.03–0.06 μg/mL against S. pneumoniae—32-fold lower than levofloxacin [7]—sitafloxacin is a potent option for community-acquired pneumonia in settings with high rates of penicillin-nonsusceptible pneumococci. In vitro pharmacokinetic models simulating human serum AUC after 50–100 mg twice-daily dosing demonstrate bactericidal activity even against strains with MIC values corresponding to clinical MIC90 breakpoints [8].

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